molecular formula C15H25ClN2S B4398715 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride

1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride

Cat. No. B4398715
M. Wt: 300.9 g/mol
InChI Key: LOYCRJKPLRURSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride, also known as TFMPP, is a synthetic drug that belongs to the class of piperazine compounds. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, TFMPP has also been studied extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. This compound is a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors. This leads to an increase in serotonin activity in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which may be responsible for its anxiolytic and antidepressant effects. This compound has also been shown to increase heart rate and blood pressure, which may be a potential limitation for its use in humans.

Advantages and Limitations for Lab Experiments

1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have consistent effects in animal models, making it a reliable tool for studying the serotonin system. However, one limitation is that this compound has been shown to have some toxic effects in animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride. One area of future research is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of future research is to investigate its potential use in the treatment of Parkinson's disease. Finally, future research could focus on developing new compounds based on the structure of this compound that may have improved therapeutic properties.

Scientific Research Applications

1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety and depression in humans. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)sulfanylpropyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S.ClH/c1-14-4-6-15(7-5-14)18-13-3-8-17-11-9-16(2)10-12-17;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYCRJKPLRURSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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